
4,6-Dibromoindoline-2,3-dione
説明
4,6-Dibromoindoline-2,3-dione is a chemical compound with distinct properties and applications in various fields of chemistry and materials science. It is part of the isoindoline family, a group of compounds known for their diverse chemical behaviors and applications.
Synthesis Analysis
The synthesis of isoindoline derivatives, including 4,6-Dibromoindoline-2,3-dione, typically involves reactions of phthalimide or its derivatives. Studies have demonstrated various methods to synthesize and functionalize isoindoline structures, exploring different reaction pathways and conditions for optimal yields and specific functional groups (Hoque et al., 2020).
Molecular Structure Analysis
Isoindoline derivatives, including 4,6-Dibromoindoline-2,3-dione, often exhibit interesting molecular structures. X-ray crystallography and spectroscopic methods like NMR and FT-IR are commonly used to determine these structures. The molecular arrangement, bond lengths, and angles provide insights into the compound's reactivity and physical properties (Duru et al., 2018).
Chemical Reactions and Properties
4,6-Dibromoindoline-2,3-dione can participate in various chemical reactions, reflecting its reactive nature. These reactions can lead to the formation of diverse compounds with potential applications in material science and pharmaceuticals. The compound's reactivity is influenced by its molecular structure, particularly the functional groups and their positions (Alanazi et al., 2018).
Physical Properties Analysis
The physical properties of 4,6-Dibromoindoline-2,3-dione, such as solubility, melting point, and crystal structure, are crucial for its applications in various fields. These properties are often determined using techniques like differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA) (Shabani et al., 2021).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other compounds, define the applications and handling of 4,6-Dibromoindoline-2,3-dione. These properties are influenced by the compound's molecular structure and the presence of specific functional groups (Zhang et al., 2000).
科学的研究の応用
Synthesis of Sulfur-Transfer Agents : Klose, Reese, and Song (1997) discussed the preparation of sulfur-transfer agents like 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione from 2-cyanoethyl disulfide, highlighting its potential in chemical synthesis processes (Klose, Reese, & Song, 1997).
Photophysical Properties and pH-Sensing : Yan et al. (2017) synthesized pyrimidine-phthalimide derivatives, demonstrating their utility in developing novel colorimetric pH sensors and logic gates, owing to their solid-state fluorescence emission and solvatochromism (Yan et al., 2017).
Structural and Mechanistic Insights via DFT : Hoque et al. (2020) used density functional theory (DFT) to investigate the structural features of 5, 6-diaroyl isoindoline-1, 3-dione, a compound derived from phthalimide, providing insights into its synthesis and molecular properties (Hoque et al., 2020).
Evaluation as AChE Inhibitor : Andrade-Jorge et al. (2018) synthesized and evaluated 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an inhibitor of acetylcholinesterase (AChE), a key enzyme in Alzheimer’s disease, highlighting its potential in medicinal chemistry (Andrade-Jorge et al., 2018).
Antimicrobial Studies : Ghabbour and Qabeel (2016) characterized the structure and antimicrobial activity of 2-(3-(4- phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, demonstrating its effectiveness against certain microbial strains (Ghabbour & Qabeel, 2016).
Solar Cell Applications : Hwang et al. (2018) reported the synthesis of a difluorinated isoindoline-1,3-dione-based polymer for organic solar cells (OSCs), illustrating its role in improving photovoltaic performance (Hwang et al., 2018).
Fragmentation Study in Mass Spectrometry : Yosefdad et al. (2020) investigated the fragmentation of bis-phthalimide derivatives in electron impact ionization-mass spectrometry, providing valuable information for analytical chemistry applications (Yosefdad et al., 2020).
Green Synthesis of Isoindoline-1,3-Dione Derivatives : A study in the Malaysian Journal of Analytical Science (2019) highlighted the efficient and environmentally friendly synthesis of isoindoline-1,3-dione derivatives using a Water Extract of Onion Peel Ash method (Journal et al., 2019).
作用機序
Target of Action
It is known that indole derivatives, which include 4,6-dibromoindoline-2,3-dione, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which makes them valuable for developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives, it can be inferred that multiple pathways may be affected .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
特性
IUPAC Name |
4,6-dibromo-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2NO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFPBMXSBFXNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C2=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333400 | |
| Record name | 4,6-Dibromoisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187326-67-6 | |
| Record name | 4,6-Dibromoisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



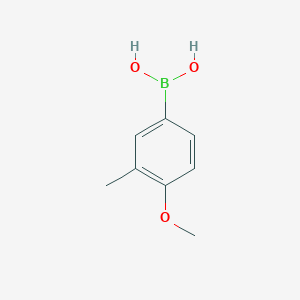
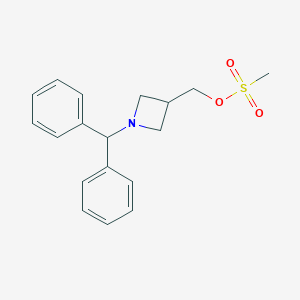


![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)


![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)
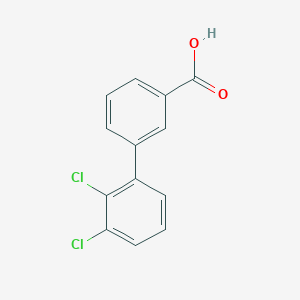
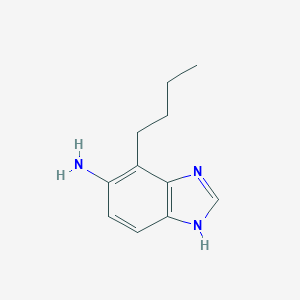
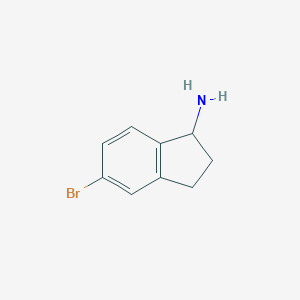

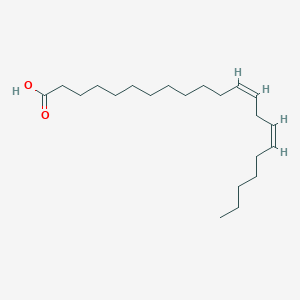
![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)